N-(2-(1H-indol-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(1H-indol-1-yl)ethyl)pivalamide: is a synthetic organic compound that features an indole moiety linked to a pivalamide group. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The indole ring system is known for its biological activity, making compounds like this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-1-yl)ethyl)pivalamide typically involves the following steps:
Starting Materials: The synthesis begins with indole and pivaloyl chloride.
Formation of the Intermediate: Indole is reacted with ethylamine to form 2-(1H-indol-1-yl)ethylamine.
Amidation Reaction: The intermediate 2-(1H-indol-1-yl)ethylamine is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
N-(2-(1H-indol-1-yl)ethyl)pivalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its indole moiety makes it a versatile intermediate for creating complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural indole-containing compounds, making it useful in studying biological pathways.
Medicine
This compound has potential applications in drug development. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound is investigated for similar activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-(1H-indol-1-yl)ethyl)pivalamide exerts its effects involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The pivalamide group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOISMINNNSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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